3-Bromo-2-(piperidin-1-ylamino)benzonitrile
Overview
Description
3-Bromo-2-(piperidin-1-ylamino)benzonitrile is an organic compound with the molecular formula C12H14BrN3. It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research. The compound features a bromine atom, a piperidine ring, and a benzonitrile group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 3-bromo-2-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products
Substitution: Various substituted benzonitriles.
Reduction: 3-Bromo-2-(piperidin-1-ylamino)benzylamine.
Oxidation: This compound N-oxide.
Scientific Research Applications
3-Bromo-2-(piperidin-1-ylamino)benzonitrile is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom and piperidine ring play crucial roles in binding to the active sites of the targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(morpholin-4-ylamino)benzonitrile
- 3-Bromo-2-(pyrrolidin-1-ylamino)benzonitrile
- 3-Bromo-2-(azepan-1-ylamino)benzonitrile
Uniqueness
3-Bromo-2-(piperidin-1-ylamino)benzonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and binding properties. The presence of the piperidine ring enhances its solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
3-bromo-2-(piperidin-1-ylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-11-6-4-5-10(9-14)12(11)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYKYCLXNDIQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC=C2Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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